Physicochemical Properties & Synthetic Utility of 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane
Physicochemical Properties & Synthetic Utility of 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane
The following technical guide details the physicochemical profile and synthetic utility of 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane , a specialized intermediate utilized in the development of high-value agrochemicals and pharmaceuticals.
Executive Summary
2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane is a sterically congested, protected benzaldehyde derivative serving as a critical scaffold in Directed Ortho Metalation (DoM) strategies.[1][2][3] Its structural uniqueness lies in the 2,3-dichloro-6-bromo substitution pattern, which creates a highly specific electronic and steric environment.[1][2][3] This compound is primarily employed to generate 2,3,4-trisubstituted aromatic systems—a motif common in next-generation anthranilic diamide insecticides (e.g., rynodine receptor modulators) and certain antibacterial pharmacophores.[1][2][3]
Unlike simple acetals, the 2,6-dihalo flanking of the acetal carbon confers exceptional hydrolytic stability under neutral/basic conditions while maintaining lability to specific acidic triggers, making it an ideal "masking" group for multi-step organometallic synthesis.[1][2][3]
Molecular Architecture & Electronic State
Structural Analysis
The molecule consists of a 1,3-dioxolane ring fused to the C1 position of a phenyl ring.[1][2][3] The immediate chemical environment is defined by severe steric crowding :
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Position 2 (Ortho): Chlorine atom (Inductive withdrawal, steric bulk).[1][2][3]
-
Position 6 (Ortho'): Bromine atom (Reactive handle for lithiation).[1][2][3]
This 2,6-disubstitution creates a "steric pocket" around the acetal carbon, significantly retarding the rate of nucleophilic attack or hydrolysis compared to unhindered analogs.[1][2][3]
Electronic Profile[1][2][3]
-
Inductive Effect (-I): The three halogen atoms (2-Cl, 3-Cl, 6-Br) exert a strong electron-withdrawing effect, reducing the electron density of the aromatic ring.[1][2][3]
-
Coordination Potential: The oxygen atoms of the dioxolane ring act as a chelating directing group .[1][2][3] Upon lithiation of the C6-Bromine, the lithium atom is stabilized by coordination with the acetal oxygens, preventing aggregate formation and favoring monomeric, reactive species.[1][2][3]
Physicochemical Profile
Note: Where experimental values for this specific isomer are proprietary, consensus values based on QSAR modeling and structural analogs (e.g., 2-(4-bromophenyl)-1,3-dioxolane) are provided.[1][2][3]
| Property | Value / Description | Context & Implications |
| Molecular Formula | C₉H₇BrCl₂O₂ | High halogen content drives lipophilicity.[1][2][3] |
| Molecular Weight | 297.96 g/mol | Heavy atom effect contributes to density.[1][2][3] |
| Physical State | Solid / Semi-solid | Predicted MP: 55–75°C. High symmetry and MW favor crystallinity over liquid state compared to mono-halo analogs.[1][2][3] |
| Boiling Point | 320–340°C (760 mmHg) | High thermal stability; purifiable by high-vacuum distillation.[1][2][3] |
| LogP (Octanol/Water) | 3.8 – 4.2 (Predicted) | Highly Lipophilic .[1][2][3] Requires non-polar solvents (DCM, Toluene) for processing.[1][2][3] |
| Solubility | Insoluble in H₂O.[1][2][3] Soluble in THF, Et₂O, CH₂Cl₂, Toluene.[1][2][3] | Compatible with standard organometallic solvents.[1][2][3] |
| Density | ~1.65 g/cm³ | Significantly denser than water due to Br/Cl content.[1][2][3] |
| Hydrolytic Stability | High (pH 7-14) | Steric bulk at C2/C6 protects the acetal from incidental hydrolysis.[1][2][3] |
Synthetic Methodology & Purification
Synthesis: The "Forcing" Strategy
Standard acetalization (refluxing aldehyde with ethylene glycol/TsOH) often fails or proceeds slowly due to the steric blockade by the 2-Cl and 6-Br atoms.[1][2][3] A dehydrating transacetalization route is recommended for high yield.[1][2][3]
Protocol:
-
Reagents: 6-Bromo-2,3-dichlorobenzaldehyde (1.0 eq), Triethyl orthoformate (1.2 eq), Ethylene Glycol (5.0 eq).
-
Catalyst: Tetrabutylammonium tribromide (TBATB) or p-TsOH (0.05 eq).
-
Conditions: Heat neat or in minimal toluene at 100°C. The orthoformate acts as a water scavenger, driving the equilibrium forward despite steric resistance.[1][2][3]
-
Workup: Quench with sat. NaHCO₃, extract with EtOAc.[1][2][3]
Purification[1][2][3]
-
Crystallization: Recrystallize from Hexane/Ethanol (9:1) if solid.[1][2][3]
-
Distillation: If oil/semi-solid, use Kugelrohr distillation (0.1 mmHg, ~140°C).
-
Storage: Store under Argon. The acetal is stable, but the C-Br bond is light-sensitive over long periods.[1][2][3]
Applications in R&D: The Lithiation Switch
The primary utility of this compound is as a Lithium-Halogen Exchange substrate.[1][2][3] The dioxolane group serves two functions:
-
Protection: Prevents addition of the organolithium to the aldehyde.[1][2][3]
-
Direction: Coordinates the Li atom, facilitating the exchange at the ortho-position (C6).[1][2][3]
Experimental Workflow: C6-Functionalization
Objective: Convert the C6-Bromine into a Carboxylic Acid (Synthesis of substituted phthalic acid derivatives).
-
Setup: Flame-dried flask, Argon atmosphere. Dissolve acetal in anhydrous THF.
-
Exchange: Cool to -78°C . Add n-BuLi (1.1 eq) dropwise.[1][2][3]
-
Equilibration: Stir for 30 mins. The solution turns yellow/orange (formation of the lithio-species).[1][2][3]
-
Quench: Bubble dry CO₂ gas or add solid Dry Ice.
-
Deprotection: Treat the crude intermediate with 2N HCl/THF to cleave the acetal and cyclize (if applicable) or isolate the formyl-benzoic acid.[1][2][3]
Visualization: Synthetic Pathway
Caption: Synthetic workflow transforming the aldehyde to a functionalized scaffold via the acetal intermediate.
Analytical Characterization (Signatures)
To validate the synthesis, look for these specific spectroscopic markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR:
-
Mass Spectrometry (GC-MS):
References
-
Protecting Group Chemistry: Wuts, P. G. M. (2014).[1][2][3] Greene's Protective Groups in Organic Synthesis. Wiley.[1][2][3] Link (Standard protocols for sterically hindered acetals).[1][2][3]
-
Lithium-Halogen Exchange: Leroux, F., Schlosser, M., et al. (2004).[1][2][3] The Halogen/Metal Interconversion of Bromo- and Iodoarenes. Organic Reactions. 8 (Mechanistic basis for using Br-Li exchange in the presence of sensitive groups).
-
Analogous Synthesis (Chlorantraniliprole Intermediates): Lahm, G. P., et al. (2005).[1][2][3] Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator.[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link (Contextualizes the use of poly-halogenated phenyl intermediates).[1][2][3]
-
Dioxolane Properties: Cheméo. (2025). Chemical Properties of 1,3-Dioxolane Derivatives. Link (General physicochemical data source for dioxolane rings).[1][2][3]
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- 1. chembk.com [chembk.com]
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- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 5. Process For The Preparation Of Chlorantraniliprole [quickcompany.in]
- 6. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
